3-hydrazinylcyclobutan-1-aminedihydrochloride,Mixtureofdiastereomers

Description

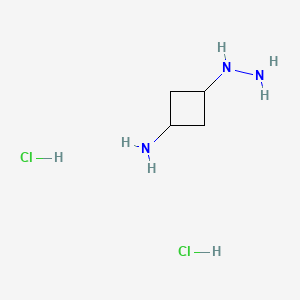

3-Hydrazinylcyclobutan-1-amine dihydrochloride is a cyclobutane-derived compound featuring both hydrazine (-NH-NH₂) and amine (-NH₂) functional groups. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents, a critical property for pharmaceutical formulations. This diastereomerism arises from differences in spatial arrangement at chiral centers within the cyclobutane ring or hydrazine moiety. Such mixtures are common in synthetic chemistry, where stereochemical control during synthesis can be challenging. The biological and physicochemical properties of diastereomers often diverge significantly, necessitating rigorous characterization and separation protocols .

Properties

IUPAC Name |

3-hydrazinylcyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.2ClH/c5-3-1-4(2-3)7-6;;/h3-4,7H,1-2,5-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNRYOYSBXPATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1NN)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl2N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic routes for 3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, typically involve the reaction of cyclobutanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained as a dihydrochloride salt by treating the amine with hydrochloric acid .

Chemical Reactions Analysis

3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the hydrazinyl or amine groups.

Substitution: The compound can undergo substitution reactions where the hydrazinyl or amine groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of 3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl and amine groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 2: Chromatographic Parameters for Azulene Diol Diastereomers

| Diastereomer Type | Average Rf (Chiralcel-OD-H) | Separation Factor (α) |

|---|---|---|

| RR/SS | 3.4 | 2.4 |

| RS/SR | 8.1 | 7.8 |

For 3-hydrazinylcyclobutan-1-amine dihydrochloride, the hydrazine and amine groups may similarly influence polarity and conformation. RS/SR-like diastereomers could exhibit stronger interactions with polar stationary phases (e.g., silica or cellulose), enabling better resolution. This highlights the need for empirical optimization in separating the target compound’s diastereomers.

Key Considerations for Diastereomeric Mixtures

- Analytical Challenges : Strong UV absorption (e.g., in azulene diols) can complicate traditional polarimetry, necessitating alternative methods like circular dichroism (CD) for enantiomer characterization .

- Biological Implications: Minor stereochemical differences can drastically alter toxicity, efficacy, or mechanism of action, as seen in danicalipin A .

- Synthetic Control : Achieving stereochemical purity requires advanced catalytic or separation techniques, given the propensity for diastereomer formation during cyclobutane ring functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.